molecular formula C14H10ClFN2O2 B4343271 2-(2-chloro-6-fluorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone

2-(2-chloro-6-fluorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B4343271
M. Wt: 292.69 g/mol
InChI Key: AGKNEUKVRGTQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a chloro and fluoro group on the phenyl ring. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with formamide, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives with potential pharmacological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone
  • 2-(2-fluorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone
  • 2-(2-bromophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring makes 2-(2-chloro-6-fluorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone unique. These substituents can significantly influence the compound’s pharmacological properties, such as its binding affinity to targets and its metabolic stability. This dual substitution pattern may enhance its activity and selectivity compared to similar compounds with only one substituent .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-3-hydroxy-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2/c15-9-5-3-6-10(16)12(9)13-17-11-7-2-1-4-8(11)14(19)18(13)20/h1-7,13,17,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKNEUKVRGTQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C=CC=C3Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-chloro-6-fluorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 2
2-(2-chloro-6-fluorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 3
2-(2-chloro-6-fluorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 4
2-(2-chloro-6-fluorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 5
2-(2-chloro-6-fluorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 6
2-(2-chloro-6-fluorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone

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